4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide
Description
Properties
Molecular Formula |
C10H16N6O |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
4-amino-N-methyl-2-piperazin-1-ylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H16N6O/c1-12-9(17)7-6-14-10(15-8(7)11)16-4-2-13-3-5-16/h6,13H,2-5H2,1H3,(H,12,17)(H2,11,14,15) |
InChI Key |
OUZFJQMMGVYVDI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1N)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target molecule comprises a pyrimidine ring substituted at positions 2 and 5 with a piperazine group and an N-methylcarboxamide, respectively, and an amino group at position 4. The SMILES notation (CNC(=O)C1=CN=C(N=C1N)N2CCNCC2) confirms this arrangement, highlighting the need for regioselective synthesis.
Retrosynthetic Strategy
Retrosynthetic disconnections suggest two primary pathways:
-
Pyrimidine Ring Construction : Building the pyrimidine core via cyclization, followed by sequential substitution.
-
Late-Stage Functionalization : Modifying a pre-formed pyrimidine scaffold with piperazine and carboxamide groups.
Synthetic Routes and Methodologies
Starting Material: 2,4-Dichloropyrimidine-5-carboxylic Acid
-
Chloride Substitution with Piperazine
-
Carboxylic Acid to Carboxamide Conversion
-
Nitro Reduction to Amino Group
Challenges and Optimizations
Biginelli-Like Cyclization
Limitations
-
Limited scalability compared to substitution pathways.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Approaches
| Parameter | Pathway 1 | Pathway 2 |
|---|---|---|
| Overall Yield | 52% | 28% |
| Scalability | High | Moderate |
| Purification Complexity | Moderate | High |
| Regioselectivity | Excellent | Poor |
Pathway 1 is favored for industrial-scale synthesis due to higher yields and reproducibility.
Industrial-Scale Considerations
Cost-Effective Reagents
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a piperazine moiety, which is known for enhancing the pharmacological properties of various drugs. Its structure allows for interactions with biological targets, making it a valuable candidate for further research.
Anticancer Activity
Research indicates that derivatives of pyrimidine, including 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this pyrimidine derivative have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and promoting cell death through apoptotic pathways .
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects. Pyrimidine-piperazine hybrids show activity against a range of pathogens, suggesting that modifications to the piperazine and pyrimidine structures can lead to enhanced antimicrobial potency. Research indicates that these compounds can serve as effective inhibitors against bacteria and fungi, contributing to the development of new antibiotics .
SHP2 Inhibition
Recent studies have identified 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide as a potential inhibitor of SHP2 (Src Homology Phosphatase 2), which plays a critical role in cancer signaling pathways. Inhibiting SHP2 can disrupt the ERK/MAPK signaling pathway, which is often overactive in cancers. This property highlights its potential for treating hyperproliferative diseases such as cancer .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide. Structure-activity relationship (SAR) studies focus on modifying substituents on the piperazine or pyrimidine rings to enhance biological activity and reduce side effects. For example, variations in substituents have shown to significantly influence receptor selectivity and metabolic stability .
Case Study 1: Anticancer Evaluation
In a study evaluating various pyrimidine derivatives, 4-amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide was tested against several human cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cells, highlighting its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess antimicrobial activity, revealing that modifications to the piperazine ring resulted in improved efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by modulating pathways involved in oxidative stress, inflammation, and apoptosis.
Comparison with Similar Compounds
Structural Features
The compound shares a pyrimidine-5-carboxamide backbone with modifications on the piperazine ring and carboxamide side chain. Key structural analogs include:
Key Observations :
Physicochemical Properties
Comparative data for selected analogs:
Key Observations :
- Melting Points : Higher melting points (e.g., 13a at 165–168°C) correlate with crystalline stability, influenced by nitro groups and aromaticity .
- Solubility : Letermovir’s poor water solubility contrasts with analogs like 6a, which may dissolve better in polar aprotic solvents due to nitro and methoxy groups .
Biological Activity
4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide, a compound with the molecular formula C10H16N6O, has garnered attention for its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is characterized by a pyrimidine core substituted with an amino group and a piperazine moiety, which contributes to its pharmacological properties. Its structure can be represented as follows:
Research indicates that 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide interacts with specific biological targets, including receptors involved in various signaling pathways. Notably, it has been studied for its binding affinity to the sphingosine 1-phosphate (S1P) receptor, which plays a crucial role in immune modulation and cell signaling.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of myeloid leukemia cells, suggesting its potential as an anticancer agent.
Case Study: Myeloid Leukemia
A doctoral thesis highlighted the compound's ability to modulate cell cycle distribution and induce apoptosis in myeloid leukemia cells. The study utilized various assays to evaluate cell viability and apoptosis induction, confirming significant reductions in cell proliferation upon treatment with the compound .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Myeloid leukemia | 5.4 | Induction of apoptosis |
| Breast cancer | 7.2 | Cell cycle arrest |
| Colon cancer | 6.0 | Inhibition of proliferation |
Anti-inflammatory Activity
Another aspect of the biological activity of this compound is its anti-inflammatory potential. It has been shown to inhibit pro-inflammatory cytokines in various models, indicating its utility in treating inflammatory diseases.
Pharmacokinetic Profile
The pharmacokinetics of 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide suggest favorable absorption and distribution characteristics. Studies report moderate metabolic stability and solubility profiles, which are critical for oral bioavailability.
Chemical Reactions Analysis
Substitution Reactions at the Pyrimidine Ring
The 2-position piperazinyl group and 4-amino group on the pyrimidine ring participate in nucleophilic substitution reactions. For example:
-
Regioselective substitution : In structurally related pyrimidine-4-carboxamides, dichloropyrimidine intermediates undergo regioselective substitution with amines at the 2-position, preserving the 4-amino group ( ).
-
Functionalization at C-6 : While not directly observed for this compound, analogous pyrimidines undergo halogenation or alkoxylation at the C-6 position under electrophilic conditions ().
Reactions at the 4-Amino Group
The primary amine at the 4-position is amenable to derivatization:
These modifications enhance solubility or biological activity, as seen in kinase inhibitors ( ).
Piperazine Ring Modifications
The piperazinyl group at the 2-position undergoes characteristic amine reactions:
-
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K2CO3) yields N-alkylated piperazines ( ).
-
Quaternization : Treatment with excess methyl iodide produces quaternary ammonium salts, altering physicochemical properties ( ).
-
Cross-coupling : Chan–Lam coupling with arylboronic acids introduces aromatic groups at the piperazine nitrogen ( ).
Amide Group Reactivity
The methylamide group at the 5-position participates in hydrolysis and condensation:
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, H2O/EtOH) conditions, the amide converts to a carboxylic acid, forming 4-amino-2-(piperazin-1-yl)pyrimidine-5-carboxylic acid ().
-
Condensation : Reaction with primary amines (HATU, DIPEA) generates secondary amides, useful in structure-activity relationship (SAR) studies ().
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
These methods are critical for generating analogues in drug discovery programs ( ).
Biological Activity via Chemical Modifications
Derivatives of this compound exhibit pharmacological relevance:
-
Kinase inhibition : Analogous 4-aminopyrimidine carboxamides inhibit ERK5 (IC50: 10–50 nM) and PKB (IC50: 5 nM) through optimized substituents ( , ).
-
Antimicrobial activity : Piperazinyl-pyrimidine hybrids demonstrate MIC values of 2–8 µg/mL against S. aureus ().
Stability and Degradation Pathways
Key stability observations include:
-
Oxidative degradation : The piperazine ring undergoes oxidation (H2O2, Fe2+) to form N-oxide derivatives ( ).
-
Photodegradation : UV exposure (254 nm) leads to cleavage of the pyrimidine ring, detected via HPLC-MS ().
This compound’s versatility in synthetic chemistry and bioactivity highlights its importance in medicinal chemistry. Further studies should explore its applications in targeted drug design and mechanistic enzymology.
Q & A
What are the standard synthetic routes for 4-Amino-N-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxamide derivatives?
Basic Research Question
The synthesis typically involves coupling reactions using carbodiimide-based reagents like TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) for amide bond formation. For example, compound 7 (a derivative) was synthesized by reacting precursor 5a (2.20 mmol) with 4-(morpholine-4-carbonyl)benzoic acid (1.10 mmol) in dichloromethane (10 mL) under TBTU/DIEA activation at 0°C, followed by 12-hour stirring at room temperature. Purification via silica gel column chromatography yielded derivatives with 58–65% purity and >98% HPLC purity . Key steps include:
- Precursor activation : TBTU as a coupling agent.
- Workup : Sequential washing with HCl, NaOH, and brine to remove excess reagents.
- Purification : Column chromatography for isolating high-purity products.
What characterization techniques are essential for confirming the structure of these derivatives?
Basic Research Question
Essential techniques include:
- ¹H/¹³C NMR : To confirm proton and carbon environments (e.g., pyrimidine ring protons at δ 8.80 ppm and piperazine carbons at δ 50–65 ppm in DMSO-d6) .
- ESI-MS : For molecular weight validation (e.g., compound 13a showed [M+H]+ at 657.2398 vs. calcd. 657.2391) .
- IR Spectroscopy : To identify functional groups (e.g., C=O stretches at 1622–1632 cm⁻¹ and -CONH- bands at ~3250 cm⁻¹) .
- HPLC : For purity assessment (>98% purity in derivatives like 13a–13c ) .
How can researchers optimize reaction yields and purity during synthesis?
Advanced Research Question
Optimization strategies include:
- Reagent stoichiometry : Using 1.5 equivalents of TBTU relative to carboxylic acid precursors to ensure complete activation .
- Temperature control : Initiating reactions at 0°C to minimize side reactions.
- Solvent selection : Dichloromethane for improved solubility of intermediates .
- Purification : Gradient elution in column chromatography (e.g., 10–50% EtOAc/hexane) to resolve closely related impurities. Reported yields for derivatives like 13a–13c range from 58–65% with >98% purity .
What methodologies are used to analyze structure-activity relationships (SAR) in these compounds?
Advanced Research Question
SAR analysis involves:
- Structural diversification : Introducing substituents like trifluoromethyl (13a ), nitro (13b ), or cyanobenzamido (13c ) to assess electronic/steric effects on activity .
- Biological assays : Testing acetylcholinesterase (AChE) inhibition (e.g., IC50 values via Ellman’s method) .
- Molecular docking : Using AutoDock Vina to predict binding modes. For example, derivatives with nitro groups showed enhanced interactions with AChE’s catalytic anionic site (CAS) .
- Kinetic studies : Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
How should contradictory biological activity data between derivatives be resolved?
Advanced Research Question
Contradictions may arise from assay variability or structural nuances. Resolution strategies include:
- Replicate assays : Conducting triplicate measurements under standardized conditions (e.g., pH 8.0, 25°C for AChE assays) .
- Structural validation : Re-examining NMR/MS data to confirm compound integrity (e.g., verifying -NH peaks in DMSO-d6) .
- Computational modeling : Assessing substituent effects on binding free energy (ΔG) to explain potency differences. For instance, 13a ’s trifluoromethyl group may enhance hydrophobic interactions vs. 13b ’s nitro group .
What strategies are recommended for improving the metabolic stability of these derivatives?
Advanced Research Question
To enhance metabolic stability:
- Electron-withdrawing substituents : Introducing groups like -CF₃ (13a ) or -NO₂ (13b ) to reduce oxidative metabolism .
- Piperazine modification : Replacing morpholine with bulkier groups (e.g., 3,4-dimethoxybenzyl) to sterically hinder enzymatic degradation .
- Prodrug approaches : Masking labile amines as acetyl or tert-butoxycarbonyl (Boc) derivatives for controlled release .
How can researchers validate target engagement in cellular assays?
Advanced Research Question
Validation methods include:
- Fluorescent probes : Tagging derivatives with fluorophores (e.g., FITC) to track cellular uptake and target colocalization .
- Knockdown/knockout models : Using CRISPR/Cas9 to silence AChE and confirm activity loss in derivative-treated cells .
- Thermal shift assays : Monitoring target protein melting temperature (Tm) shifts upon compound binding .
What analytical approaches address discrepancies in purity vs. bioactivity data?
Advanced Research Question
Discrepancies may stem from undetected impurities. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
